2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

Medicinal chemistry Scaffold diversification Heterocyclic synthesis

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-53-0) is a synthetic small-molecule building block featuring a densely functionalized cyclohexenone core bearing a 2-amino-1-carbonitrile enamine motif and a 5-methyl-2-furyl substituent at the 4-position. With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, this compound belongs to the class of 2-amino-6-oxocyclohex-1-ene-1-carbonitrile derivatives, a scaffold that has attracted interest as a versatile intermediate for heterocyclic synthesis and as a potential pharmacophore in medicinal chemistry programs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1428139-53-0
Cat. No. B1376120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
CAS1428139-53-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2CC(=C(C(=O)C2)C#N)N
InChIInChI=1S/C12H12N2O2/c1-7-2-3-12(16-7)8-4-10(14)9(6-13)11(15)5-8/h2-3,8H,4-5,14H2,1H3
InChIKeySOHQETJPXURLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-53-0) – Core Structural Identity and Procurement-Relevant Characteristics


2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-53-0) is a synthetic small-molecule building block featuring a densely functionalized cyclohexenone core bearing a 2-amino-1-carbonitrile enamine motif and a 5-methyl-2-furyl substituent at the 4-position . With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, this compound belongs to the class of 2-amino-6-oxocyclohex-1-ene-1-carbonitrile derivatives, a scaffold that has attracted interest as a versatile intermediate for heterocyclic synthesis and as a potential pharmacophore in medicinal chemistry programs . The compound is commercially available from multiple vendors with specified purity levels (min. 95%–98%), though product availability is intermittent, with some suppliers listing it as discontinued .

Why Generic Substitution Is Not Advisable When Sourcing 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile


The 2-amino-6-oxocyclohex-1-ene-1-carbonitrile scaffold supports extensive structural diversification, and seemingly minor modifications – such as replacing the 2-amino group with a 2-ethoxy substituent (CAS 1428139-77-8), exchanging the 5-methyl-2-furyl ring for a 5-methyl-2-thienyl analog (CAS 1428139-65-4), or eliminating the furyl ring altogether (CAS 15595-71-8) – produce compounds with fundamentally different physicochemical, electronic, and, by class-level inference, biological interaction profiles . The furan oxygen atom contributes distinct hydrogen-bond acceptor capacity and dipole moment relative to thiophene sulfur, while the 5-methyl substituent modulates both steric bulk and metabolic stability at the heterocycle's most reactive position. These molecular features are not interchangeable; substituting one analog for another without experimental validation risks altering synthetic downstream reactivity, target-binding pharmacophore geometry, or structure–activity relationship trends in lead optimization campaigns [1].

Quantitative Differentiation Evidence for 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile Versus Closest Structural Analogs


2-Amino vs. 2-Ethoxy Substitution: Hydrogen-Bond Donor Capacity and Synthetic Tractability

The target compound (CAS 1428139-53-0) possesses a primary amino group (–NH₂) at the 2-position of the cyclohexenone ring, whereas the closest commercial analog, 2-ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-77-8), carries an ethoxy substituent (–OCH₂CH₃) . The amino group provides one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA), while the ethoxy analog has zero HBD capacity but retains a strong HBA site. This difference is quantifiable: the 2-amino variant has a calculated HBD count of 1 vs. 0 for the 2-ethoxy variant, and a topological polar surface area (TPSA) shift from ~56 Ų (target) to ~48 Ų (ethoxy analog) based on in silico estimation. In the context of dicarbonitrile aminoheterocycles, the amino group has been demonstrated to be critical for potent MAO A inhibition (Ki ≈ 20 nM for related dicarbonitrile aminofurans), whereas ether-substituted analogs in the same chemotype generally show attenuated affinity [1][2].

Medicinal chemistry Scaffold diversification Heterocyclic synthesis

Furan vs. Thiophene Heterocycle: Differential Electronic Properties and Biochemical Recognition

The target compound incorporates a 5-methyl-2-furyl substituent, while a directly comparable analog, 2-amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-65-4), replaces the furan oxygen with a thiophene sulfur atom . Furan and thiophene are classical bioisosteres, but they differ in key electronic parameters: the furan oxygen has a higher electronegativity (3.44 Pauling scale) compared to thiophene sulfur (2.58), resulting in a stronger dipole moment (~0.7 D for furan vs. ~0.5 D for thiophene) and altered π-electron distribution [1]. The molecular weight differs by +16.06 g/mol for the thienyl analog (232.3 vs. 216.24 g/mol) due to sulfur's higher atomic mass. In medicinal chemistry contexts, furan-to-thiophene substitution has been shown to alter CYP450 metabolic stability, with furans generally exhibiting faster oxidative metabolism via epoxidation pathways compared to thiophenes, which undergo S-oxidation [2]. For the 2-amino-6-oxocyclohex-1-ene-1-carbonitrile scaffold, these heterocycle-dependent differences are expected to translate into altered target-binding kinetics and metabolic profiles, though direct comparative biological data for this specific compound pair have not been identified in the published literature.

Bioisosterism Lead optimization Kinase inhibition

5-Methyl Substitution on the Furyl Ring: Steric and Metabolic Implications Versus Des-Methyl and Higher Alkyl Analogs

The target compound features a methyl group at the 5-position of the furan ring. In furan-containing bioactive molecules, the 5-position is the primary site of cytochrome P450-mediated oxidative metabolism, where CYP enzymes (particularly CYP2E1 and CYP1A2) catalyze epoxidation leading to reactive cis-enedione intermediates [1]. The presence of a methyl substituent at this position sterically hinders enzymatic access and has been shown in model furan systems to reduce the rate of oxidative bioactivation by approximately 2- to 5-fold relative to unsubstituted furan [2]. By contrast, des-methyl analog 2-amino-4-(2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile (where the furan lacks the 5-methyl group) would be expected to exhibit higher intrinsic metabolic clearance and potentially greater reactive metabolite formation. The 5-methyl group also introduces modest steric bulk (Taft Es value ≈ −0.35 vs. 0.00 for hydrogen), which can influence target-binding pocket complementarity. No direct comparative metabolic stability data for this specific compound series have been published.

Metabolic stability Steric modulation Structure–activity relationships

Enamine Carbonitrile Motif: Synthetic Versatility for Heterocycle Annulation Versus Non-Carbonitrile Cyclohexenones

The 2-amino-1-carbonitrile enamine system embedded in the target compound's cyclohexenone core is a privileged motif for heterocyclic annulation reactions. This push–pull enamine system enables regioselective cyclocondensation with 1,3-dielectrophiles (e.g., α,β-unsaturated carbonyl compounds, β-ketoesters, arylidenemalononitriles) to form fused pyridine, pyrimidine, and thiochromene scaffolds [1][2]. The carbonitrile group acts as both an electron-withdrawing activator and a transformable functional group (hydrolysis → amide/carboxylic acid; reduction → aminomethyl; cycloaddition → tetrazole). In contrast, the simpler 2-amino-1-cyclohexene-1-carbonitrile (CAS 15595-71-8, which lacks both the 4-furyl and 6-oxo substituents) offers fewer synthetic handles and reduced molecular complexity for downstream diversification . The 6-oxo group in the target compound provides an additional reactive center for selective reduction, ketalization, or Grignard addition, enabling chemoselective transformations that are not possible with the non-oxo analog.

Heterocyclic synthesis Building block Cyclocondensation

Commercial Availability and Purity Specifications: Target Compound Versus Closest Analogs

The target compound is listed by multiple vendors with specified purity levels: CymitQuimica (Biosynth brand) offers min. 95% purity , while Leyan (Shanghai Haoyuan) lists 98% purity , and Chemscene provides research-grade material . However, the CymitQuimica listing is marked as 'Discontinued' across all pack sizes (250 mg to 5 g), indicating supply constraints. By contrast, the 2-ethoxy analog (CAS 1428139-77-8) is listed as actively available from MolCore with NLT 97% purity, and the 2-amino thienyl analog (CAS 1428139-65-4) is listed as available from Leyan at 98% purity. The target compound thus presents a more constrained procurement landscape, with fewer active suppliers and higher minimum purity variability (95% vs. 97–98% for analogs). This supply discontinuity is a critical factor for programs requiring sustained, multi-batch access to the same building block.

Chemical sourcing Procurement Quality specifications

Amino–Carbonitrile Synthon for Fused Heterocyclic Derivative Synthesis: Patent Context Linking to Xanthine Oxidase Inhibitor Scaffolds

Patent US-9115144-B2 ('Fused heterocyclic derivative and pharmaceutical use thereof') discloses a broad genus of fused heterocyclic compounds bearing carbonitrile substitution as xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout [1][2]. Within this structural space, carbonitrile-substituted furan and thiophene intermediates serve as key building blocks for constructing the xanthine oxidase pharmacophore. While the target compound (CAS 1428139-53-0) is not explicitly exemplified in this patent, its 2-amino-6-oxocyclohex-1-ene-1-carbonitrile core with a furyl substituent is structurally congruent with intermediates that could undergo cyclization to form fused pyrazole or isoxazole systems of the type claimed. The presence of both the amino and carbonitrile groups in a 1,2-relationship on the cyclohexenone ring is a defining feature of intermediates used in Gewald-type and related cyclocondensation reactions cited throughout the fused heterocyclic derivative patent literature. No direct XO inhibition data are available for the target compound itself.

Patent analysis Xanthine oxidase inhibition Fused heterocyclic derivatives

Recommended Research and Industrial Application Scenarios for 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile


Medicinal Chemistry Lead Optimization: Furan-Containing Kinase or MAO Inhibitor Scaffold Expansion

The target compound is best deployed as a core scaffold in medicinal chemistry programs exploring furan-based kinase or monoamine oxidase (MAO) inhibitors. Its 2-amino-1-carbonitrile enamine motif is structurally analogous to the dicarbonitrile aminofuran chemotype that has demonstrated potent, selective MAO A inhibition (Ki ≈ 20 nM) [1]. The 5-methyl substitution on the furan ring provides a built-in metabolic soft-spot blockade, making this compound a rational choice for lead series where furan ring bioactivation is a known liability [2]. Researchers should use this compound as a starting point for parallel SAR exploration, varying the 4-aryl substituent while holding the 2-amino-6-oxocyclohex-1-ene-1-carbonitrile core constant, to map pharmacophoric requirements for target engagement.

Heterocyclic Chemistry: Multi-Component Cyclocondensation to Fused Pyridine/Pyrimidine Libraries

The push–pull enaminonitrile system of this compound enables efficient one-pot or two-step cyclocondensation with 1,3-dielectrophilic partners to generate polyfunctionalized fused heterocycles [1]. Specifically, reaction with arylidene malononitriles, β-ketoesters, or α,β-unsaturated ketones under basic conditions (e.g., piperidine or DBU catalysis) yields 2-amino-4H-pyran, pyridine, or pyrimidine derivatives fused to the cyclohexenone ring. This application leverages the compound's four reactive centers (2-NH₂, 1-CN, 6-C=O, furyl C–H) for diversity-oriented synthesis, making it suitable for generating screening libraries in academic or industrial hit-finding campaigns.

Xanthine Oxidase Inhibitor Discovery: Intermediate for Fused Heterocyclic Patent Space Exploration

Based on structural congruence with intermediates described in patent US-9115144-B2, this compound can serve as a building block for synthesizing novel fused heterocyclic xanthine oxidase (XO) inhibitors [1]. The 2-amino-1-carbonitrile motif can be cyclized with appropriate reagents (e.g., hydrazines, hydroxylamine, or formamide) to generate pyrazole-, isoxazole-, or pyrimidine-fused systems that map onto the XO pharmacophore while potentially offering intellectual property differentiation from existing Takeda patent claims. Researchers pursuing uric acid-lowering therapeutics should evaluate this compound as a key intermediate for generating patentable chemical matter.

Chemical Biology Tool Compound Development: Selective Derivatization via the Primary Amine Handle

The primary amino group at the 2-position enables chemoselective conjugation to biotin, fluorophores, or photoaffinity labels without affecting the carbonitrile or furan functionalities [1]. This makes the compound a suitable precursor for chemical probe synthesis in target identification studies. In contrast to the 2-ethoxy analog (CAS 1428139-77-8), which lacks a readily derivatizable amine, the target compound can be directly coupled to activated esters or isothiocyanates under mild conditions, facilitating the preparation of affinity chromatography resins or fluorescent probes for cellular target engagement assays.

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